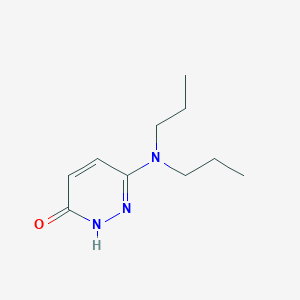

6-(Dipropylamino)pyridazin-3(2H)-one

描述

属性

IUPAC Name |

3-(dipropylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRQYPWJCMSHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90829363 | |

| Record name | 6-(Dipropylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90829363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88259-93-2 | |

| Record name | 6-(Dipropylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90829363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化分析

Biochemical Properties

6-(Dipropylamino)pyridazin-3(2H)-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been shown to inhibit fatty acid-binding protein 4 (FABP4), a protein involved in the transport of fatty acids within cells. By inhibiting FABP4, this compound can modulate lipid metabolism and influence cellular energy balance. Additionally, this compound interacts with other biomolecules, such as hydrazines and aldehydes, through various chemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FABP4 by this compound can lead to altered lipid signaling pathways, affecting processes such as adipogenesis and inflammation. Furthermore, this compound has been observed to impact gene expression related to lipid metabolism and energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FABP4, inhibiting its function and preventing the transport of fatty acids. This inhibition can lead to downstream effects on enzyme activity and gene expression, ultimately influencing cellular metabolism. Additionally, this compound may interact with other enzymes and proteins, further modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of FABP4 and sustained effects on lipid metabolism. Degradation of the compound over time can lead to reduced efficacy and altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FABP4 without causing significant adverse effects. Higher doses may lead to toxicity and adverse effects, such as liver damage and metabolic disturbances. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of FABP4 affects lipid metabolism, leading to changes in metabolic flux and metabolite levels. Additionally, this compound may interact with other metabolic enzymes, further influencing cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with FABP4 facilitates its transport within cells, allowing it to reach specific cellular compartments. Additionally, this compound may accumulate in certain tissues, influencing its overall distribution and localization.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, its interaction with FABP4 may localize it to lipid droplets or other organelles involved in lipid metabolism. This localization is essential for the compound’s ability to modulate biochemical pathways and cellular processes effectively.

生物活性

6-(Dipropylamino)pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C10H17N3O

- Molecular Weight : 195.27 g/mol

- Structure : The compound features a pyridazine core with a dipropylamino group at the 6-position, which significantly influences its chemical reactivity and biological activity.

Biological Activities

This compound exhibits various pharmacological properties:

- PDE4 Inhibition : It effectively inhibits PDE4, an enzyme crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition has therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory effects .

- Antimicrobial Activity : Studies have shown that derivatives of pyridazinones, including this compound, possess antimicrobial properties against various pathogens. For instance, it has demonstrated activity against Gram-positive bacteria like Staphylococcus aureus (MRSA) .

- Analgesic and Anti-inflammatory Effects : The compound has been linked to analgesic and anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its structural analogs have shown promising results in reducing pain and inflammation in experimental models .

In Vitro Studies

Various in vitro assays have been conducted to evaluate the biological activity of this compound:

- PDE4 Activity Assays : These assays measure cAMP levels in cellular systems to assess the efficacy of PDE4 inhibition. The compound exhibited significant inhibition, suggesting its potential in treating inflammatory diseases.

- Antimicrobial Testing : In studies assessing antibacterial activity, the compound showed varying degrees of effectiveness against different bacterial strains. For example, modifications to its structure led to enhanced activity against S. aureus .

In Vivo Studies

In vivo evaluations further support the therapeutic potential of this compound:

- Animal Models for Inflammation : In rat models of paw edema induced by carrageenan, the compound demonstrated significant anti-inflammatory effects, similar to established anti-inflammatory agents like celecoxib .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Propylamino)pyridazin-3(2H)-one | Propyl group instead of dipropyl | PDE4 inhibitor |

| 3-Amino-6-methylpyridazin-4(1H)-one | Methyl group at position 6 | Antimicrobial properties |

| 1-Acetyl-6-(dimethylamino)pyridazin | Dimethylamino group; acetyl substituent | Potential anti-inflammatory effects |

科学研究应用

Anti-inflammatory Properties

Research indicates that derivatives of pyridazin-3(2H)-one, including 6-(dipropylamino)pyridazin-3(2H)-one, exhibit notable anti-inflammatory effects. For instance, several studies have reported that pyridazinone compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. A specific compound related to this class demonstrated a high selectivity ratio for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Activity

Pyridazinone derivatives have been evaluated for analgesic properties. In various animal models, compounds similar to this compound have shown efficacy in reducing pain responses comparable to standard analgesics like acetaminophen and aspirin. The mechanism often involves modulation of pain pathways through inhibition of specific receptors or enzymes .

Antihypertensive Effects

Studies have also highlighted the antihypertensive potential of pyridazinones. Certain derivatives have been synthesized and tested for their ability to lower blood pressure in hypertensive models, demonstrating significant effects that could lead to new treatments for hypertension .

Antimicrobial Activity

The antimicrobial properties of pyridazinone derivatives are noteworthy as well. Compounds similar to this compound have been shown to possess antibacterial and antifungal activities against various pathogens, including strains resistant to conventional treatments. This suggests a promising avenue for developing new antimicrobial agents .

Synthesis and Biological Evaluation

A study conducted by Khokra et al. synthesized several pyridazinone derivatives, including those structurally similar to this compound, and evaluated their biological activities. The findings indicated that many synthesized compounds exhibited superior analgesic and anti-inflammatory properties compared to traditional NSAIDs .

Clinical Implications

The potential clinical applications of these compounds are vast, ranging from pain management therapies to treatments for chronic inflammatory diseases and hypertension management strategies. Ongoing research aims to optimize these compounds' efficacy and safety profiles through structural modifications .

相似化合物的比较

Comparison with Similar Pyridazin-3(2H)-one Derivatives

Structural and Substituent Effects

Substituents on the pyridazinone ring critically modulate physicochemical and pharmacological properties. Key analogs include:

- Electronic Effects: The dipropylamino group is electron-donating via nitrogen lone pairs, increasing electron density at C6 compared to electron-withdrawing groups (e.g., Cl in ). This may enhance nucleophilic substitution reactivity at adjacent positions.

Solubility and Physicochemical Properties

- 6-Phenyl-pyridazin-3(2H)-one exhibits moderate solubility in pharmaceutical solvents like acetone and ethyl acetate, as determined experimentally .

- 6-(Dipropylamino)pyridazin-3(2H)-one: Predicted to have lower solubility in polar solvents due to its bulky alkyl chains but may show improved solubility in alcohols or dimethyl sulfoxide (DMSO) via hydrogen bonding.

Pharmacological Potential

- Thiazole and Thiazepine Hybrids: highlights pyridazinones fused with thiazepine moieties for diverse pharmacological activities (e.g., antimicrobial, anti-inflammatory) . The dipropylamino group’s flexibility may enhance binding to hydrophobic enzyme pockets.

- Comparative Bioactivity: Chloro and methyl substituents () are often used to tune metabolic stability, whereas dipropylamino may prolong half-life due to reduced oxidative metabolism.

常见问题

Q. What are the established synthetic routes for 6-(Dipropylamino)pyridazin-3(2H)-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridazinone derivatives are often synthesized via cyclization of hydrazines with diketones or via functionalization of preformed pyridazinone cores. Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization). Kinetic studies using HPLC or LC-MS can monitor intermediate formation and guide stepwise optimization .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine + diketone | Ethanol | 80 | 65–70 |

| 2 | Dipropylamine | DMF | 120 | 50–55 |

Q. How is the structural identity of this compound validated in new syntheses?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., absence of NH peaks in H-NMR due to tautomerism in pyridazinones).

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+).

- X-ray Crystallography : Resolve ambiguity in tautomeric forms or regiochemistry, as demonstrated in related pyridazinone structures .

Q. What preliminary biological screening models are appropriate for assessing its pharmacological potential?

- Methodological Answer : Prioritize assays linked to pyridazinones’ known bioactivities (e.g., anti-inflammatory, analgesic). Use in vitro models like COX-1/COX-2 inhibition assays or receptor-binding studies (e.g., CRF-1 antagonism, as seen in structurally similar compounds) . Dose-response curves should be generated using at least three independent replicates to establish EC/IC values.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer : Design a factorial experiment varying substituents (e.g., alkyl chain length, electron-withdrawing/donating groups). Use computational tools (e.g., DFT for electronic effects, molecular docking for target affinity predictions) to prioritize analogs. Validate predictions with in vitro assays and correlate results with steric/electronic parameters (e.g., Hammett constants, logP) .

Table 2 : Example SAR Data for Pyridazinone Derivatives

| Derivative | R-group | IC (COX-2, μM) | logP |

|---|---|---|---|

| 1 | Dipropylamino | 0.85 | 2.3 |

| 2 | Diethylamino | 1.20 | 1.9 |

| 3 | Morpholino | 2.50 | 1.2 |

Q. What strategies resolve contradictions in solubility vs. bioavailability data for this compound?

- Methodological Answer : Perform a multi-disciplinary analysis:

- Physicochemical Profiling : Measure solubility (shake-flask method), permeability (PAMPA or Caco-2 assays), and metabolic stability (microsomal assays).

- Formulation Studies : Test co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.

- In Vivo Pharmacokinetics : Compare oral vs. intravenous administration in rodent models to distinguish absorption vs. first-pass metabolism issues .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes). Monitor enantiomeric excess (ee) via polarimetry or chiral LC-MS. For critical applications (e.g., drug development), single-crystal X-ray diffraction can confirm absolute configuration .

Q. What computational methods are robust for predicting metabolic pathways and toxicity?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., N-propyl groups for oxidative metabolism). Validate with in vitro hepatocyte assays and LC-HRMS to detect phase I/II metabolites. Compare results with structural analogs to refine predictive models .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro activity and in vivo efficacy?

- Methodological Answer : Conduct a tiered investigation:

Verify compound stability in biological matrices (e.g., plasma protein binding, pH-dependent degradation).

Use tracer studies (e.g., C-labeled compound) to assess tissue distribution.

Evaluate off-target effects via kinome-wide screening or transcriptomic profiling.

Contradictions often arise from bioavailability or metabolite interference, requiring iterative experimental refinement .

Q. What statistical approaches are optimal for analyzing heterogeneous data in multi-parametric studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify dominant variables affecting bioactivity or physicochemical properties. Use Bayesian statistics to model uncertainty in small datasets. For time-resolved data (e.g., kinetic studies), nonlinear mixed-effects modeling (NLME) can account for inter-experiment variability .

Theoretical & Conceptual Frameworks

Q. How can the pharmacological activity of this compound be contextualized within existing receptor theory?

- Methodological Answer :

Align with the two-state model of receptor activation. Use radioligand displacement assays to determine binding affinity (K) and functional assays (e.g., cAMP inhibition for GPCRs) to assess efficacy. Compare results to reference ligands (e.g., CRF-1 antagonists) to classify it as an agonist, antagonist, or inverse agonist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。